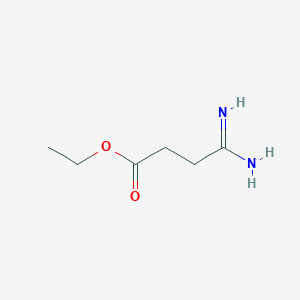
5-(5-Bromo-pyridin-2-yl)-3-methyl-isoxazole-4-carboxylic acid
Übersicht
Beschreibung
The compound “5-Bromo-2-pyridineacetic acid” is a chemical with the molecular formula C7H6BrNO2 . Another related compound is “5-Bromo-2-acetylpyridine” with the molecular formula C7H6BrNO .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Bromo-2-acetylpyridine” include a density of 1.5±0.1 g/cm 3, boiling point of 257.2±25.0 °C at 760 mmHg, and a molar refractivity of 42.1±0.3 cm 3 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization : This compound has been used as a scaffold for the synthesis of highly functionalized isoxazole derivatives, as well as for creating isoxazole-annulated heterocycles (Ruano, Fajardo, & Martín, 2005).
Antimicrobial Activity : Derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. Some derivatives have shown good to moderate activity, indicating potential applications in the development of new antimicrobial agents (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Structural Studies : The compound has been used in structural studies, including crystallography, to understand the molecular and crystal structure of related chemical compounds (Anuradha, Vasuki, Surendrareddy, Veerareddy, & Dubey, 2014).
Chemical Reactions : It plays a role in various chemical reactions, such as intramolecular cyclization, leading to the formation of novel heterocyclic compounds. These findings contribute to the understanding of reaction mechanisms and the development of new synthetic methodologies (Remizov, Pevzner, & Petrov, 2019).
Development of Antiprotozoal Agents : Derivatives of this compound have been investigated for their potential as antiprotozoal agents. This research contributes to the search for new treatments for protozoal infections (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).
Tautomerism Studies : Research on derivatives of this compound has contributed to the understanding of tautomerism in heteroaromatic compounds with five-membered rings, which is significant in the field of organic chemistry (Boulton & Katritzky, 1961).
Pharmaceutical Applications : Its derivatives have been explored for potential pharmaceutical applications, such as the development of receptor agonists (Hou, Zhang, Chen, Guo, Singh, Goswami, Gilmore, Sheppeck, Dyckman, Carter, & Mathur, 2017).
Cancer Research : It has been used in the synthesis of organometallic complexes with potential as anticancer agents. This highlights its importance in medicinal chemistry and drug development (Stepanenko, Novak, Mühlgassner, Roller, Hejl, Arion, Jakupec, & Keppler, 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-(5-bromopyridin-2-yl)-3-methyl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O3/c1-5-8(10(14)15)9(16-13-5)7-3-2-6(11)4-12-7/h2-4H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPTWNZFJNDXOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)O)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601182241 | |
| Record name | 4-Isoxazolecarboxylic acid, 5-(5-bromo-2-pyridinyl)-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601182241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Bromo-pyridin-2-yl)-3-methyl-isoxazole-4-carboxylic acid | |
CAS RN |
1299607-70-7 | |
| Record name | 4-Isoxazolecarboxylic acid, 5-(5-bromo-2-pyridinyl)-3-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1299607-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isoxazolecarboxylic acid, 5-(5-bromo-2-pyridinyl)-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601182241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-7-iodothieno[3,2-d]pyrimidine](/img/structure/B1396194.png)






![(1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol](/img/structure/B1396205.png)

![1H-Imidazo[4,5-C]pyridine-4-carbonitrile](/img/structure/B1396207.png)
![2-Azabicyclo[2.2.2]octane-3,5-dione](/img/structure/B1396208.png)

![cis-Hexahydropyrrolo[3,4-B]pyrrol-6(6AH)-one](/img/structure/B1396212.png)
![3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B1396213.png)